![molecular formula C21H22N4O3 B2681545 4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034387-72-7](/img/structure/B2681545.png)
4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a benzimidazole group, which is a fused aromatic ring system commonly found in various pharmaceuticals due to its wide range of biological activities . The molecule also contains an azetidine ring, a four-membered heterocyclic ring with one nitrogen atom, which is often found in bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of certain functional groups.科学的研究の応用
Antimicrobial Activity
A significant area of application for benzimidazole derivatives, including structures related to the queried compound, is in the development of antimicrobial agents. The synthesis of novel azetidin-2-ones and their evaluation as potential antimicrobial agents illustrate the ongoing research efforts to combat microbial resistance. The compounds synthesized through these studies have shown promising antimicrobial activity, highlighting the potential of benzimidazole derivatives in developing new antibiotics (Ansari & Lal, 2009; Mancuso et al., 2017).
Synthesis and Structural Analysis
Research on the synthesis of benzimidazole derivatives often focuses on optimizing reaction conditions and evaluating the structural properties of the products. For instance, studies have detailed the synthesis routes for benzimidazopyrimidinones and azetidinones, employing techniques like palladium-catalyzed carbonylation and examining the antimicrobial properties of the synthesized compounds (Mancuso et al., 2017; Sahib, 2018). These studies contribute to our understanding of how different functional groups and synthesis conditions affect the biological activities of benzimidazole derivatives.
Molecular Docking and Biological Evaluation
The exploration of the biological activities of benzimidazole derivatives extends to their potential in treating diseases beyond microbial infections. For example, some studies focus on the synthesis and evaluation of benzimidazole compounds for their antitubercular and anticancer properties. The evaluation of these compounds involves both in vitro biological assessments and computational methods like molecular docking to predict their effectiveness against specific disease targets (Daraji et al., 2021; Kim et al., 2009). These studies underscore the versatility of benzimidazole derivatives in medicinal chemistry and their potential in addressing a wide range of health concerns.
作用機序
特性
IUPAC Name |
4-[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-8-16(9-20(26)25(14)15-6-7-15)28-17-10-23(11-17)21(27)12-24-13-22-18-4-2-3-5-19(18)24/h2-5,8-9,13,15,17H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXLLZLEOYKSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

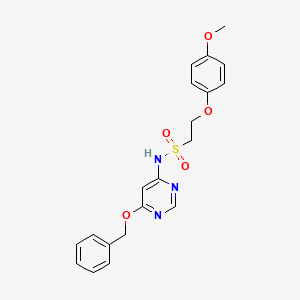

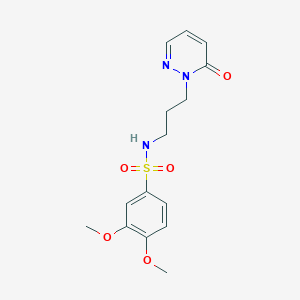
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2681467.png)
![6-(3-Fluorophenyl)-2-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2681470.png)
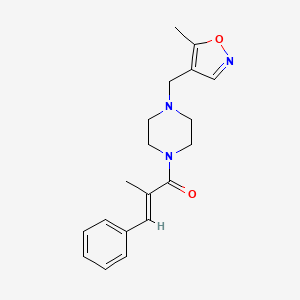

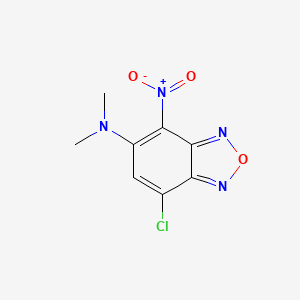
![9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde](/img/structure/B2681475.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2681476.png)
![5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2681478.png)
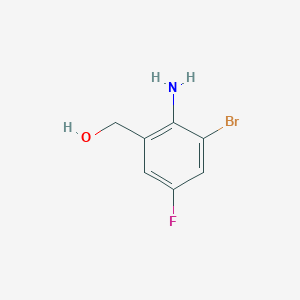
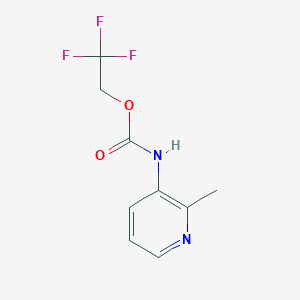
![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B2681485.png)